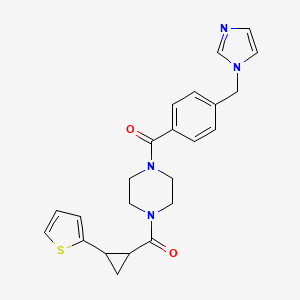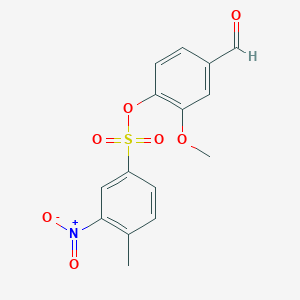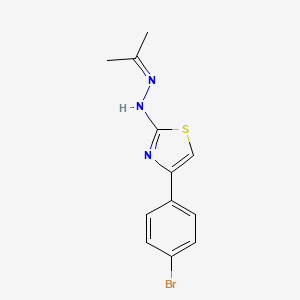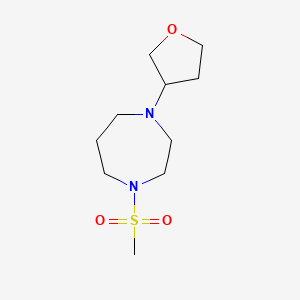
(4-(4-((1H-imidazol-1-yl)méthyl)benzoyl)pipérazin-1-yl)(2-(thiophène-2-yl)cyclopropyl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality (4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité Antimicrobienne
Les caractéristiques structurales du composé, y compris le cycle imidazole, suggèrent des propriétés antimicrobiennes potentielles. Les dérivés de l'imidazole ont été étudiés pour leurs effets antibactériens, antifongiques et antiviraux . Des recherches supplémentaires pourraient étudier son efficacité contre des agents pathogènes spécifiques.
Potentiel Anti-inflammatoire
Compte tenu de la présence de l'imidazole, qui est associé à une activité anti-inflammatoire, ce composé pourrait servir de composé de tête pour le développement de nouveaux médicaments anti-inflammatoires. Enquêter sur ses effets sur les voies inflammatoires et la régulation des cytokines pourrait être précieux .
Propriétés Anticancéreuses
Les composés contenant de l'imidazole se sont avérés prometteurs dans la thérapie du cancer. Les chercheurs pourraient explorer l'impact du composé sur les lignées cellulaires cancéreuses, l'inhibition de la croissance tumorale et les mécanismes d'action potentiels. De plus, son interaction avec des protéines spécifiques liées au cancer mérite d'être étudiée .
Effets Neuroprotecteurs
Les dérivés de l'imidazole ont été liés à la neuroprotection. Les chercheurs pourraient évaluer si ce composé présente des propriétés neuroprotectrices, atténuant potentiellement les maladies neurodégénératives ou améliorant la fonction cognitive .
Troubles Métaboliques
Compte tenu de la complexité structurale du composé, il peut interagir avec les voies métaboliques. Enquêter sur ses effets sur le métabolisme du glucose, la régulation des lipides ou la sensibilité à l'insuline pourrait fournir des informations sur les applications thérapeutiques potentielles .
Systèmes de Libération de Médicaments
Les motifs cyclopropyle et imidazole uniques font de ce composé un candidat intéressant pour les systèmes de libération de médicaments. Les chercheurs pourraient explorer son utilisation comme support pour la délivrance ciblée de médicaments, améliorant la biodisponibilité et minimisant les effets secondaires .
Chimie de Coordination
Les propriétés de coordination du composé pourraient être explorées dans le contexte des complexes métalliques. Enquêter sur sa capacité à former des polymères de coordination ou des complexes avec des métaux de transition peut produire de nouveaux matériaux avec des applications diverses .
Autres Applications
Au-delà des domaines mentionnés, les chercheurs pourraient explorer son potentiel dans des domaines tels que l'inhibition enzymatique, la science des matériaux et la catalyse chimique. Les efforts de collaboration entre disciplines peuvent révéler des applications supplémentaires.
En résumé, la structure multiforme de ce composé offre des voies passionnantes pour l'exploration scientifique. Les chercheurs devraient continuer à enquêter sur ses propriétés, ses mécanismes d'action et ses applications potentielles afin de libérer tout son potentiel dans divers domaines. 🌟 .
Mécanisme D'action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways, leading to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
[4-[4-(imidazol-1-ylmethyl)benzoyl]piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c28-22(18-5-3-17(4-6-18)15-25-8-7-24-16-25)26-9-11-27(12-10-26)23(29)20-14-19(20)21-2-1-13-30-21/h1-8,13,16,19-20H,9-12,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGWOVZUUFLSEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=CC=C(C=C4)CN5C=CN=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide](/img/structure/B2417320.png)

![5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2417327.png)


![4-ethoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2417331.png)
![4-bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2417332.png)
![2-(4-acetylphenyl)-4-[2-(4-chlorophenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2417333.png)
![1-(4-bromophenyl)-5-(2,4-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2417335.png)

![4-amino-N5-[(4-fluorophenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide](/img/structure/B2417338.png)

![N-(5-chloro-2-methylphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2417341.png)
![4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2417343.png)
